N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,4-dimethoxybenzamide
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Overview
Description
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,4-dimethoxybenzamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,4-dimethoxybenzamide typically involves the reaction of an amidoxime with an isatoic anhydride in a NaOH-DMSO medium at ambient temperature. This method allows for the efficient production of the desired oxadiazole derivative without the need for protective groups . The reaction scope includes various substituents in the aromatic ring and at the amide nitrogen atom, providing a versatile approach to synthesizing structurally diverse oxadiazole derivatives.
Industrial Production Methods
Industrial production methods for oxadiazole derivatives often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may include the use of continuous flow reactors and optimized reaction conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like DMSO or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced heterocyclic compounds.
Scientific Research Applications
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,4-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.
Materials Science: It is used in the development of fluorescent dyes, OLEDs, and sensors due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for synthesizing other heterocyclic compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological molecules. This property is crucial for its anti-infective activity, where it can inhibit the function of enzymes or proteins essential for the survival of pathogens .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
1,3,4-Oxadiazole Derivatives: These compounds have a different arrangement of nitrogen atoms but also show significant biological and material science applications.
Uniqueness
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,4-dimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its potential as a versatile compound in various scientific research applications.
Properties
IUPAC Name |
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-4-17-21-19(26-22-17)13-6-5-7-14(10-13)20-18(23)12-8-9-15(24-2)16(11-12)25-3/h5-11H,4H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUXVZJCMDLRGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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